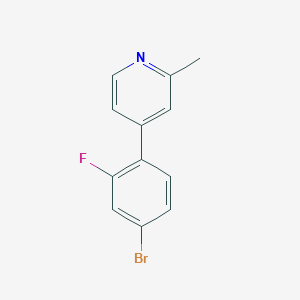

4-(4-Bromo-2-fluorophenyl)-2-methylpyridine

概要

説明

4-(4-Bromo-2-fluorophenyl)-2-methylpyridine is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine and a fluorine atom attached to a phenyl ring, which is further connected to a pyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2-fluorophenyl)-2-methylpyridine typically involves the halogenation of a precursor compound. One common method is the bromination of 2-fluorobiphenyl followed by a coupling reaction with a pyridine derivative. The reaction conditions often include the use of a palladium catalyst and a base such as sodium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions

4-(4-Bromo-2-fluorophenyl)-2-methylpyridine can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.

Oxidation Reactions: Oxidizing agents like potassium permanganate can be employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

科学的研究の応用

4-(4-Bromo-2-fluorophenyl)-2-methylpyridine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 4-(4-Bromo-2-fluorophenyl)-2-methylpyridine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence its reactivity and binding affinity to various biological molecules. The compound may act by inhibiting or activating certain enzymes or receptors, thereby modulating biological processes .

類似化合物との比較

Similar Compounds

4-Bromo-2-fluorobiphenyl: This compound is structurally similar but lacks the pyridine ring.

4-Bromo-2-fluorophenyl methyl sulfone: Another related compound with a sulfone group instead of a pyridine ring.

Uniqueness

4-(4-Bromo-2-fluorophenyl)-2-methylpyridine is unique due to the presence of both a bromine and a fluorine atom on the phenyl ring, as well as the pyridine ring. This combination of features imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

生物活性

4-(4-Bromo-2-fluorophenyl)-2-methylpyridine is a heterocyclic compound characterized by its unique chemical structure, which includes a pyridine ring substituted with a 4-bromo-2-fluorophenyl group and a methyl group at the 2-position. Its molecular formula is C₁₃H₉BrF₁N, with a molecular weight of approximately 284.12 g/mol. This compound has garnered attention due to its potential biological activities, including antibacterial, anti-inflammatory, and cytotoxic properties.

The presence of bromine and fluorine substituents in this compound influences its reactivity and interactions in biological systems. The compound's mechanism of action primarily involves interactions with various biological targets such as enzymes and receptors, although specific pathways remain to be fully elucidated.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes, which are critical in mediating inflammatory responses.

- Gene Regulation : It can modulate the expression of genes associated with inflammation and cellular stress responses, potentially affecting cellular metabolism.

- Signal Transduction : The compound may interfere with signaling cascades that regulate cell proliferation and apoptosis.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. Studies have shown that similar compounds demonstrate varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 µM |

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Enterococcus faecalis | 8.33 - 23.15 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Pseudomonas aeruginosa | 13.40 - 137.43 µM |

| Salmonella typhi | 11.29 - 77.38 µM |

The presence of electron-withdrawing groups like bromine and fluorine enhances the antibacterial efficacy of the compound, making it a candidate for further development in antimicrobial therapies .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been highlighted in several studies. It has been shown to reduce inflammation in animal models by inhibiting COX enzymes, which play a pivotal role in the inflammatory process.

Cytotoxic Activity

In addition to its antibacterial and anti-inflammatory effects, there is evidence suggesting that this compound may exhibit cytotoxic effects against certain cancer cell lines. This activity is attributed to its ability to induce apoptosis in malignant cells while sparing normal cells .

Case Studies

- Anti-inflammatory Study : A study investigated the effects of various pyridine derivatives on inflammation using animal models. The results indicated that compounds similar to this compound significantly reduced inflammatory markers when administered at optimal dosages.

- Antibacterial Efficacy : In a comparative study assessing the antibacterial activity of several pyridine derivatives, it was found that those containing halogen substituents exhibited enhanced activity against resistant bacterial strains, supporting the potential use of this compound in treating infections caused by multi-drug resistant organisms .

特性

IUPAC Name |

4-(4-bromo-2-fluorophenyl)-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFN/c1-8-6-9(4-5-15-8)11-3-2-10(13)7-12(11)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDCSYNWPJDFGIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。